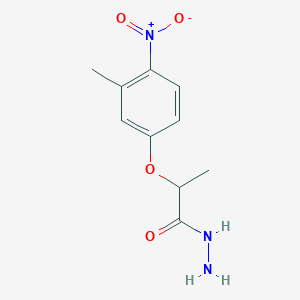

2-(3-Methyl-4-nitrophenoxy)propanohydrazide

Description

Propriétés

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-6-5-8(3-4-9(6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVGSGUFQRLLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395712 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-42-9 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of 3-Methylphenol

Reagents and Conditions:

Typically, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5 °C) to minimize side reactions and direct substitution to the para position relative to the methyl group.Mechanism:

Electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the aromatic ring.Outcome:

Formation of 3-methyl-4-nitrophenol with high regioselectivity due to the directing effects of the methyl substituent.Notes:

Temperature control and acid concentration are critical to avoid dinitration or oxidation of the phenol.

Synthesis of this compound

Starting Materials:

3-Methyl-4-nitrophenol and an appropriate propanohydrazide precursor (e.g., ethyl 2-bromopropanoate or 2-chloropropanoate derivatives).-

- The phenol is first converted into its phenoxide ion by treatment with a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide or acetone).

- The phenoxide then undergoes nucleophilic substitution with the alkyl halide bearing the propanohydrazide moiety or its precursor.

- Alternatively, esterification of the phenol with a suitable acid chloride followed by hydrazinolysis to form the hydrazide group.

-

- Dissolve 3-methyl-4-nitrophenol in dry acetone.

- Add potassium carbonate to generate the phenoxide ion.

- Add the alkyl halide derivative of propanohydrazide slowly with stirring under reflux conditions.

- After completion, the reaction mixture is filtered, and the solvent removed under reduced pressure.

- The crude product is purified by recrystallization from ethanol or other suitable solvents.

Yield and Purity:

Yields typically range from 65% to 80%, depending on reaction time and purification methods. The product is usually obtained as a crystalline solid, confirmed by melting point and spectroscopic analysis.

Structural and Analytical Data Supporting Preparation

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Nitration of 3-methylphenol | HNO3/H2SO4, 0-5 °C | 3-methyl-4-nitrophenol | Control temperature to avoid side reactions |

| 2 | Formation of phenoxide | K2CO3, dry acetone | Phenoxide ion | Generates nucleophile |

| 3 | Nucleophilic substitution | Alkyl halide derivative of propanohydrazide, reflux | 65-80% yield | Reflux time critical for completion |

| 4 | Purification | Recrystallization from ethanol | Pure crystalline product | Confirmed by melting point, X-ray |

Research Findings and Considerations

- The presence of both nitro and hydrazide groups requires careful control of reaction conditions to prevent reduction or decomposition.

- Acid catalysis and refluxing in ethanol are effective for hydrazide formation but must be optimized to prevent side reactions.

- Structural analysis by X-ray crystallography confirms the trans configuration and molecular conformation, which are critical for understanding reactivity and biological activity.

- The synthetic route is adaptable for derivatives by modifying substituents on the phenol or the hydrazide precursor, allowing for tailored compound libraries in medicinal chemistry.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Methyl-4-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

Reduction: 2-(3-Methyl-4-aminophenoxy)propanohydrazide.

Substitution: Various substituted phenoxypropanohydrazides.

Hydrolysis: 3-Methyl-4-nitrophenol and propanohydrazide.

Applications De Recherche Scientifique

2-(3-Methyl-4-nitrophenoxy)propanohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The phenoxy group may also play a role in binding to specific targets, enhancing the compound’s efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Nitrophenoxy)propanohydrazide: Similar structure but lacks the methyl group on the phenyl ring.

2-(3-Methylphenoxy)propanohydrazide: Similar structure but lacks the nitro group on the phenyl ring.

2-(4-Aminophenoxy)propanohydrazide: Similar structure but has an amino group instead of a nitro group.

Uniqueness

2-(3-Methyl-4-nitrophenoxy)propanohydrazide is unique due to the presence of both the methyl and nitro groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Activité Biologique

2-(3-Methyl-4-nitrophenoxy)propanohydrazide, with the CAS number 588681-42-9, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C10H13N3O4

- Molecular Weight : 241.23 g/mol

- Structure : The compound features a hydrazide functional group attached to a propanohydrazide backbone, with a nitrophenoxy substituent that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrophenol with propanohydrazide under controlled conditions. The reaction parameters, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives, including those similar to this compound, exhibit notable anticancer properties. For instance, a study evaluating various hydrazone compounds demonstrated significant cytotoxic effects against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. Among the tested compounds, those with similar structural motifs showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antioxidant Properties

The antioxidant potential of hydrazone derivatives has been explored in several studies. Compounds bearing similar functional groups have been shown to possess antioxidant activities comparable to well-known antioxidants like ascorbic acid. This is particularly relevant for compounds that can mitigate oxidative stress, which is linked to various diseases including cancer .

The mechanism through which this compound exerts its biological effects may involve several pathways:

- Cell Cycle Inhibition : Compounds with similar structures have been observed to disrupt the cell cycle in cancer cells, leading to increased apoptosis.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can reduce oxidative damage in cells, thereby enhancing cell survival under stress conditions.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-Methyl-4-nitrophenoxy)propanohydrazide with high purity?

- Methodology :

- Stepwise Synthesis : Begin with precursor functionalization (e.g., nitration of phenols, hydrazide coupling) under controlled conditions. For example, describes refluxing hydrazides with ketones in ethanol using catalytic sulfuric acid to form hydrazones .

- Reaction Optimization : Monitor parameters like temperature (60–80°C), pH (acidic for hydrazone formation), and reaction time (1–3 hours) to minimize side products. highlights the need for precise control of these variables to achieve >80% yield .

- Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixtures) followed by TLC to confirm intermediate purity .

Q. How can spectroscopic techniques (NMR, MS) be optimized for structural confirmation of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. Compare chemical shifts with analogous hydrazides (e.g., 2-(2,4-dichlorophenoxy)propanohydrazide in shows δ 8.2 ppm for hydrazide NH) .

- High-Resolution MS : Use ESI+ mode to detect [M+H]+ ions. Theoretical m/z should match exact mass (e.g., C11H14N3O4: 268.0933). Discrepancies >2 ppm warrant re-analysis .

- Cross-Validation : Combine IR (amide I/II bands at ~1650 cm⁻¹) with crystallographic data (if available) for unambiguous confirmation .

Advanced Research Questions

Q. What advanced crystallographic methods are recommended for determining the hydrogen bonding network in this hydrazide?

- Methodology :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets. achieved R-factor = 0.046 using SHELXTL for refinement .

- Hydrogen Bond Analysis : Apply graph set theory (Etter’s rules) to classify motifs like chains or interactions. details how these patterns stabilize crystal packing .

- Software : Refine structures with SHELXL (for small molecules) and validate with PLATON. emphasizes SHELX’s robustness for handling twinned data .

Q. How do structural modifications at the phenoxy and hydrazide groups influence bioactivity?

- Methodology :

- SAR Studies : Replace the 3-methyl-4-nitrophenoxy group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) substituents. shows triazole-hydrazide hybrids exhibit enhanced antifungal activity via cytochrome P450 inhibition .

- Docking Simulations : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., COX-2 for anti-inflammatory activity). Compare with ibuprofen-derived hydrazones in for steric/electronic effects .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) to correlate substituent effects with potency .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodology :

- Kinetic Profiling : Use in-situ FTIR to identify rate-limiting steps (e.g., hydrazide coupling vs. nitro group reduction). attributes low yields to incomplete intermediate formation .

- Solvent Screening : Replace ethanol with DMF or THF for better solubility of nitroaromatic intermediates. achieved 90% yield using optimized solvent-catalyst systems .

- DoE Approach : Apply factorial design to test variables (temperature, catalyst loading) and identify critical factors via ANOVA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.